molecular formula C9H5Cl3O2 B14376684 2,3,4-Trichlorophenyl prop-2-enoate CAS No. 89670-65-5

2,3,4-Trichlorophenyl prop-2-enoate

Cat. No.: B14376684
CAS No.: 89670-65-5
M. Wt: 251.5 g/mol
InChI Key: JLOIRPJHPDQHHN-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenyl prop-2-enoate is an organic compound with the molecular formula C9H5Cl3O2 It is a derivative of phenyl prop-2-enoate, where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichlorophenyl prop-2-enoate typically involves the esterification of 2,3,4-trichlorophenol with acrylic acid or its derivatives. One common method is the reaction of 2,3,4-trichlorophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichlorophenyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2,3,4-Trichlorophenyl prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

    Industry: It is used in the production of specialty chemicals, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorophenyl prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to certain biological targets, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichlorophenyl prop-2-enoate
  • 2,4,5-Trichlorophenyl prop-2-enoate
  • 2,3,4-Trichlorophenyl acetate

Uniqueness

2,3,4-Trichlorophenyl prop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other trichlorophenyl derivatives, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

89670-65-5

Molecular Formula

C9H5Cl3O2

Molecular Weight

251.5 g/mol

IUPAC Name

(2,3,4-trichlorophenyl) prop-2-enoate

InChI

InChI=1S/C9H5Cl3O2/c1-2-7(13)14-6-4-3-5(10)8(11)9(6)12/h2-4H,1H2

InChI Key

JLOIRPJHPDQHHN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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